4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline is classified as a quinazoline derivative, which is a bicyclic compound featuring a benzene ring fused to a pyrimidine ring. Quinazolines are recognized for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities . This specific compound has garnered attention due to its potential as an inhibitor of various kinases, particularly in cancer treatment .
The synthesis of 4-chloro-7-methoxy-2-(trifluoromethyl)quinazoline can be achieved through several methods:
These methods highlight the versatility in synthesizing quinazoline derivatives and can be adapted to incorporate various substituents on the quinazoline ring.
The molecular structure of 4-chloro-7-methoxy-2-(trifluoromethyl)quinazoline consists of:
The presence of these substituents significantly influences the compound's electronic properties and biological activity. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are beneficial for drug design .
The chemical reactivity of 4-chloro-7-methoxy-2-(trifluoromethyl)quinazoline can include:
These reactions are crucial for modifying the compound to improve its pharmacological properties.
The mechanism of action for 4-chloro-7-methoxy-2-(trifluoromethyl)quinazoline primarily involves its role as a kinase inhibitor. Specifically:
This mechanism is significant in cancer therapy as it disrupts signaling pathways that promote tumor growth and angiogenesis.
Key physical and chemical properties of 4-chloro-7-methoxy-2-(trifluoromethyl)quinazoline include:
These properties influence its bioavailability and efficacy as a therapeutic agent.
The applications of 4-chloro-7-methoxy-2-(trifluoromethyl)quinazoline are extensive:
The quinazoline scaffold demonstrates remarkable adaptability in targeting diverse biological pathways. Its planar structure facilitates π-π stacking interactions with aromatic residues in enzyme binding sites, while the nitrogen atoms serve as hydrogen bond acceptors critical for molecular recognition. 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline (CAS: 951904-99-7, MW: 262.62 g/mol) exemplifies this molecular versatility [1] [3]. The presence of a chloro group at the 4-position provides a reactive site for nucleophilic substitution, enabling the synthesis of libraries of derivatives for structure-activity relationship studies. This synthetic handle has been exploited to develop covalent inhibitors that target catalytic lysine residues or non-ATP binding pockets in kinases, thereby enhancing selectivity and reducing off-target effects. The trifluoromethyl group at the 2-position contributes to enhanced membrane permeability and metabolic stability through steric and electronic effects, while the methoxy group at the 7-position modulates electron density across the conjugated system [1] [6].
Substituent positioning on the quinazoline ring profoundly influences pharmacological activity through steric, electronic, and solubility modifications. The chloro group at position 4 serves as the primary site for derivatization, enabling displacement with nucleophiles like amines to generate anilinoquinazoline derivatives with enhanced target affinity. For example, research demonstrates that nucleophilic substitution of 4-chloro-7-methoxy-6-nitroquinazoline intermediates enables synthesis of biologically active compounds such as N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine [6].
The trifluoromethyl group at position 2 provides unique advantages:
The methoxy group at position 7 exhibits contrasting effects based on positional isomerism. Computational studies comparing 7-methoxy vs. 5-methoxy isomers reveal significant differences in molecular polarity and solubility. The 7-methoxy derivative demonstrates superior cell permeability due to reduced hydrogen bonding capacity compared to its 5-methoxy counterpart (TPSA: 35.01 Ų) [5] [8]. Introduction of electron-withdrawing groups at position 6 (e.g., nitro in 4-chloro-7-methoxy-6-nitro-2-(trifluoromethyl)quinazoline, CAS: 2705258-12-2) further enhances electrophilicity at C4 while decreasing basicity of the quinazoline nitrogen atoms [2].
Table 1: Bioactivity-Relevant Substituent Effects in Quinazoline Derivatives
Position | Substituent | Electronic Effect | Role in Bioactivity Optimization | Example Compound |
---|---|---|---|---|
2 | Trifluoromethyl | Strong σ-withdrawing, π-donating | ↑ Lipophilicity, ↑ Metabolic stability | 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline |
4 | Chloro | Moderate σ-withdrawing | Leaving group for nucleophilic substitution | All reference compounds |
6 | Nitro | Strong σ-withdrawing | ↓ LUMO energy, ↑ Electrophilicity at C4 | 4-Chloro-7-methoxy-6-nitro-2-(trifluoromethyl)quinazoline |
7 | Methoxy | Moderate σ-donating, strong π-donating | ↓ H-bonding capacity, ↑ Cell permeability | 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline |
Strategic incorporation of fluorine atoms and alkoxy groups represents a paradigm shift in quinazoline-based drug design. The trifluoromethyl group induces a steric and electronic microenvironment similar to tert-butyl groups while providing unique physicochemical advantages. Computational analyses of 4-chloro-7-methoxy-2-(trifluoromethyl)quinazoline reveal:
The 7-methoxy substitution pattern confers distinct advantages over other positional isomers:
Recent synthetic innovations focus on late-stage functionalization of the quinazoline core. The 6-nitro derivative (4-chloro-7-methoxy-6-nitro-2-(trifluoromethyl)quinazoline) exemplifies this trend, where the nitro group serves as both an electron-withdrawing substituent and a precursor for reduction to amino derivatives. These aminoquinazolines enable further diversification through amide coupling or reductive alkylation strategies, expanding accessible chemical space for biological screening [2] [6].
Table 2: Comparative Physicochemical Properties of Substituted Quinazolines
Property | 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline | 4-Chloro-5-methoxy-2-(trifluoromethyl)quinazoline | 4-Chloro-7-methoxy-6-nitro-2-(trifluoromethyl)quinazoline |
---|---|---|---|
Molecular Weight | 262.62 g/mol [1] | 262.62 g/mol [5] | 307.61 g/mol [2] |
Calculated LogP | 3.29 (Consensus) [8] | 3.39 (XLOGP3) [8] | ~3.8 (Estimated) |
Topological PSA | 35.01 Ų [8] | 35.01 Ų [5] | 74.09 Ų |
Water Solubility | 0.0325 mg/mL (ESOL) [8] | 0.0412 mg/mL (Ali) [8] | <0.01 mg/mL (Estimated) |
Rotatable Bonds | 2 [8] | 2 [5] | 3 |
The convergence of fluorine chemistry and quinazoline synthesis continues to yield compounds with optimized ADME profiles. Current research explores synergistic effects of polyhalogenation (e.g., combined chloro and trifluoromethyl substituents) and alkoxy positioning to simultaneously enhance target engagement and pharmacokinetic properties. These approaches leverage modern computational tools to predict absorption and metabolism while maintaining structural diversity essential for overcoming drug resistance mechanisms in oncology targets [1] [2] [6].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3